molecular formula C20H18FN3O3S B2595692 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide CAS No. 895784-19-7

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide

Cat. No. B2595692
CAS RN: 895784-19-7
M. Wt: 399.44
InChI Key: PMVRBVOMXJNVBX-UHFFFAOYSA-N
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Description

“N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide” is a compound that contains a 2-aminothiazole scaffold . This scaffold is a characteristic structure in drug development due to its various biological activities. It can act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .


Molecular Structure Analysis

The molecular formula of the compound is C21H18FN5O3S . The compound is a derivative of 2-aminothiazole, which is a five-membered ring system containing a sulfur atom and two nitrogen atoms .


Chemical Reactions Analysis

The 2-aminothiazole scaffold in the compound is a versatile entity in chemical reactions. It has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Physical And Chemical Properties Analysis

The compound’s molecular weight is 439.463 Da . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Mechanism of Action

Future Directions

The 2-aminothiazole scaffold, which is present in the compound, has attracted the attention of medicinal chemists due to its wide range of biological activities . This suggests that there could be future research and development involving this compound or its derivatives.

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-27-17-7-3-6-15(11-17)23-19(26)18(25)22-9-8-16-12-28-20(24-16)13-4-2-5-14(21)10-13/h2-7,10-12H,8-9H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVRBVOMXJNVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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